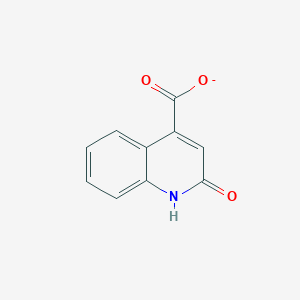
2-Oxo-1,2-dihydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1,2-dihydroquinoline-4-carboxylate is conjugate base of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. It is a conjugate base of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer therapy. For instance, a study synthesized several derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that 2-oxo-1,2-dihydroquinoline derivatives possess antifungal and antibacterial properties. These findings suggest that modifications of the core structure could lead to new antimicrobial agents .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of various 2-oxo-1,2-dihydroquinoline derivatives. A recent study developed mathematical models to describe the inhibitory activity of these compounds against P-glycoprotein, a protein implicated in multidrug resistance in cancer cells. The study synthesized 18 derivatives and analyzed their activity using molecular docking techniques .
Synthetic Routes
The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate can be achieved through various methods, including alkylation and cyclization reactions. For example, one study reported the synthesis of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate via phase transfer catalysis, demonstrating the versatility of synthetic approaches available for this compound .
Case Studies
Eigenschaften
Molekularformel |
C10H6NO3- |
|---|---|
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |
InChI-Schlüssel |
MFSHNFBQNVGXJX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















